(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Description
This compound is a bicyclic lactone featuring a fused cyclopentane-1,3-dioxole ring system. Its stereochemistry, denoted by the (3aS,6aS) configuration, is critical for its physical and chemical properties. The molecular formula is C₈H₁₀O₃ (molecular weight: 154.16 g/mol), with a lactone carbonyl group at position 4, making it reactive toward nucleophiles. It serves as a chiral building block in pharmaceutical synthesis, particularly for complex heterocycles .
Properties
IUPAC Name |
(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUDHGKUWPPGB-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=O)[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436216 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104010-72-2, 103904-94-5 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Reagents
The compound is frequently synthesized through a condensation-cyclization sequence. A representative method involves reacting a diol precursor with an acid catalyst under controlled conditions. For instance, in the synthesis of intermediates for Ticagrelor, the bicyclic structure is formed by cyclizing a tartaric acid salt derivative. The reaction employs cesium carbonate (1–2 mol equivalents) as a base in solvents such as dichloromethane or toluene at temperatures ranging from 50°C to 110°C for 6–24 hours.
Table 1: Reaction Parameters for Condensation-Cyclization
| Parameter | Range/Condition |
|---|---|
| Temperature | 50–110°C |
| Reaction Time | 6–24 hours |
| Base | Cesium carbonate (1–2 equiv) |
| Solvent | Toluene, dichloromethane |
| Yield (Crude) | 60–75% |
Purification Techniques
Post-reaction purification is critical for isolating the enantiomerically pure product. The crude mixture is filtered and washed with water to remove inorganic residues. Subsequent slurry formation in non-polar solvents (e.g., n-hexane, toluene) at 80–90°C enhances crystallinity, yielding a purity >95% after recrystallization.
Industrial-Scale Production Using Continuous Flow Processes
Process Optimization
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors are employed to maintain precise control over reaction parameters, reducing side product formation. Automated systems regulate temperature (±1°C) and pressure, enabling scalability to multi-kilogram batches. A patented method reports a 12-hour reaction cycle with a throughput of 15 kg/day.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±5°C | ±1°C |
| Daily Output | 10–100 g | 10–15 kg |
| Solvent Recovery | 70–80% | 95–98% |
Large-Scale Purification
Industrial workflows integrate in-line chromatography and fractional distillation to achieve >99% purity. Solvent recovery systems minimize waste, with toluene and heptane recycled at rates exceeding 95%.
Alternative Synthetic Routes via Diels-Alder Reaction
Lewis Acid-Mediated Cyclization
An alternative route leverages a Diels-Alder reaction between a cyclopentadienone and Dane’s diene. This method, developed for estrone synthesis, employs BF₃·OEt₂ as a Lewis acid to catalyze the [4+2] cycloaddition at −20°C. The reaction forms the bicyclic core in 65–70% yield, with enantiomeric excess (ee) >98% achieved through chiral auxiliaries.
Table 3: Diels-Alder Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Temperature | −20°C to 0°C |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
| Enantiomeric Excess | >98% |
Post-Reaction Modifications
The Diels-Alder adduct undergoes oxidative cleavage with ozone or ruthenium tetroxide to yield the ketone functionality. Subsequent protection with 2,2-dimethoxypropane in acetone furnishes the dioxolane ring, completing the synthesis.
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Stereochemical Variants
- (-)-(3αR,6αR)-Enantiomer CAS No.: 115509-13-2 Molecular Formula: C₈H₁₀O₃ (identical to the target compound). Cost: Priced at $4,000/g (1 g scale), reflecting synthetic complexity and enantiomeric purity requirements .
Functionalized Derivatives
- (3aR,4R,6S,6aR)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol CAS No.: 88756-83-6 Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol). Key Difference: Substitution of the lactone carbonyl with an amino-alcohol group enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis or drug intermediates .
- (3aR,4R,6R,6aS)-2,2-Dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol CAS No.: 188665-94-3 Molecular Formula: C₁₀H₁₆O₃ (MW: 184.23 g/mol). Key Difference: A vinyl group at position 6 introduces alkene reactivity, enabling cross-coupling reactions in medicinal chemistry .
Lactone Analogues
- (3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one Molecular Formula: C₁₄H₁₅NO₄ (MW: 261.27 g/mol). Key Difference: A pyranone core instead of cyclopenta-dioxol. The nitroaryl substituent confers UV activity and electrophilicity, useful in photochemical studies .
Structural and Functional Data Table
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique bicyclic structure that contributes to its biological properties. The stereochemistry, denoted by the (3aS,6aS) configuration, is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 154.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 104010-72-2 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that cyclic dioxolanes can inhibit the growth of various bacterial strains. A study evaluating the antimicrobial efficacy of related compounds demonstrated that they could disrupt bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. It has been suggested that the presence of dioxolane rings can enhance radical scavenging abilities. In vitro assays have shown that related compounds can reduce oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one may exhibit anti-inflammatory properties. In an animal model of inflammation, administration of similar compounds resulted in a significant reduction in pro-inflammatory cytokines and markers.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of various dioxolane derivatives against Escherichia coli and Staphylococcus aureus . The study found that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.
Case Study 2: Antioxidant Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several dioxolane derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound showed IC50 values ranging from 15 to 25 µM, highlighting their potential as effective antioxidants.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.
- Radical Scavenging : The dioxolane structure provides sites for electron donation to free radicals, thus neutralizing oxidative species.
- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation by modulating cytokine production.
Q & A
Q. What are the optimal synthetic routes for (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound is typically synthesized via cyclization of cyclopentadiene derivatives. A common route involves reacting cyclopentadiene with formaldehyde under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) to form the dioxolane ring . Stereochemical control is achieved by optimizing reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. ether). For enantiomeric purity, chiral auxiliaries or catalysts (e.g., organocatalysts) are employed during ring-closing steps . Key parameters affecting stereoselectivity include:
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry; cyclopentyl protons appear as distinct multiplets (δ 5.0–5.5 ppm), while methyl groups resonate as singlets (δ 1.2–1.4 ppm) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (O-H) bands if present .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stereoselectivity of this compound in asymmetric synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at the carbonyl carbon) .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced activity .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose one-step syntheses by analyzing reaction databases .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify electrophilic sites.
Validate with experimental kinetic data.
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
Methodological Answer: Discrepancies often arise from impurities, assay conditions, or stereochemical variability. Mitigation strategies include:
- Reproducibility Checks : Replicate studies using HPLC-purified samples (>99% enantiomeric excess) .
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Meta-Analysis : Compare datasets across publications to identify outliers (e.g., via Forest plots).
Case Study : Synergistic antiviral effects reported in were confirmed only after controlling for residual solvents in the compound preparation.
Q. What mechanistic insights explain divergent reactivity under oxidative vs. reductive conditions?
Methodological Answer:
- Oxidation : Strong oxidants (e.g., KMnO₄) cleave the dioxolane ring, forming cyclopentanone derivatives. Stereoelectronic effects favor axial attack on the carbonyl group .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl to a secondary alcohol, retaining ring stereochemistry due to steric hindrance from methyl groups .
Q. Key Observations :
| Condition | Product | Selectivity Driver |
|---|---|---|
| Oxidative (CrO₃) | Cyclopentanecarboxylic acid | Ring strain relief |
| Reductive (NaBH₄) | Alcohol derivative | Steric shielding of β-H |
Q. How do steric and electronic properties influence its utility as a monomer in polymer chemistry?
Methodological Answer: The compound’s rigid cyclopentane ring and electron-rich dioxolane moiety enhance polymer thermal stability (Tg > 150°C) and mechanical strength. Copolymerization with acrylates proceeds via radical initiation, with kinetics monitored by DSC .
Q. Performance Metrics :
| Property | Value (vs. PET) | Reference |
|---|---|---|
| Tensile Strength | 25% higher | |
| Thermal Degradation | Onset at 280°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
